Cas no 741253-03-2 (6-Bromobenzodthiazole-2-carbonitrile)
6-Bromobenzodthiazole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromobenzo[d]thiazole-2-carbonitrile
- 2-Benzothiazolecarbonitrile, 6-bromo-
- 6-bromo-2-Benzothiazolecarbonitrile
- 6-Bromobenzothiazole-2-carbonitrile
- AC1O50PG
- AK-31155
- ANW-61874
- CTK8B9035
- MolPort-022-287-036
- SureCN730573
- CS-0187195
- MFCD11217379
- DTXSID20423757
- FT-0708733
- 741253-03-2
- LITDULGWAMMAPE-UHFFFAOYSA-N
- SCHEMBL730573
- 6-bromo-1,3-benzothiazole-2-carbonitrile
- AS-77866
- DB-369215
- 6-Bromobenzodthiazole-2-carbonitrile
-
- MDL: MFCD11217379
- Inchi: 1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
- InChI Key: LITDULGWAMMAPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC(C#N)=N2
Computed Properties
- Exact Mass: 237.92003g/mol
- Monoisotopic Mass: 237.92003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 64.9Ų
6-Bromobenzodthiazole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B073455-50mg |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 50mg |
$ 410.00 | 2022-06-07 | ||
| TRC | B073455-100mg |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 100mg |
$ 680.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227684-100mg |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 100mg |
¥650.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227684-250mg |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 250mg |
¥953.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227684-1g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 1g |
¥2177.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227684-5g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95+% | 5g |
¥8650 | 2021-08-03 | |
| Alichem | A059004097-1g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 1g |
$540.00 | 2023-09-01 | |
| Chemenu | CM153745-1g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 1g |
$580 | 2021-06-09 | |
| Chemenu | CM153745-1g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D593683-1g |
6-Bromobenzo[d]thiazole-2-carbonitrile |
741253-03-2 | 95% | 1g |
$350 | 2024-06-03 |
6-Bromobenzodthiazole-2-carbonitrile Suppliers
6-Bromobenzodthiazole-2-carbonitrile Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-Bromobenzodthiazole-2-carbonitrile
6-Bromobenzodthiazole-2-carbonitrile (CAS 741253-03-2): A Versatile Intermediate for Pharmaceutical and Material Science Applications
6-Bromobenzodthiazole-2-carbonitrile (CAS 741253-03-2) is a high-value heterocyclic compound that has gained significant attention in both pharmaceutical research and advanced material development. As a brominated benzothiazole derivative, this chemical serves as a crucial building block for synthesizing more complex molecules with diverse biological activities and unique material properties.
The molecular structure of 6-Bromo-2-cyanobenzothiazole combines three important functional groups: a bromine atom at the 6-position, a nitrile group at the 2-position, and the benzothiazole core. This unique combination makes it particularly valuable for cross-coupling reactions in medicinal chemistry and for creating fluorescent materials in optoelectronics research.
Recent studies highlight the growing importance of benzothiazole derivatives in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The 6-bromo substitution pattern on the benzothiazole ring enables efficient functionalization through various metal-catalyzed reactions, answering the frequent search query "how to modify benzothiazole compounds for drug development."
In material science, researchers are increasingly investigating 6-Bromobenzodthiazole-2-carbonitrile as a precursor for organic semiconductors and luminescent materials. The compound's ability to participate in π-conjugated systems makes it valuable for creating materials with tailored electronic properties, addressing the trending topic of "organic electronic materials design."
The synthetic versatility of CAS 741253-03-2 is demonstrated by its participation in numerous name reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This answers common search questions about "bromobenzothiazole reactivity" and "cyanobenzothiazole coupling reactions." The nitrile group offers additional modification possibilities through hydrolysis or reduction, expanding its utility in heterocyclic chemistry.
Quality control of 6-Bromobenzodthiazole-2-carbonitrile typically involves HPLC analysis and NMR characterization, with purity standards often exceeding 98%. These specifications make it suitable for sensitive applications in medicinal chemistry, where researchers frequently search for "high-purity heterocyclic building blocks."
Storage and handling recommendations for this compound include protection from moisture and light, with optimal storage under inert atmosphere at low temperatures. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with brominated organic compounds.
The global market for benzothiazole derivatives like 6-Bromobenzodthiazole-2-carbonitrile has shown steady growth, driven by increasing demand from both pharmaceutical and material science sectors. Market analysts note particular interest from researchers working on "small molecule drug discovery" and "organic photovoltaics," two of the most searched topics in contemporary chemical research.
Recent patent literature reveals innovative applications of CAS 741253-03-2 in developing fluorescent probes for biological imaging and as intermediates for corrosion inhibitors. These applications respond to growing industry needs captured in search trends like "biocompatible fluorescent tags" and "advanced material protection technologies."
Future research directions for 6-Bromo-2-cyanobenzothiazole may explore its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. These emerging applications align with current scientific interests in "functional coordination chemistry" and "sustainable catalysis," frequently appearing in academic search queries.
For synthetic chemists, the compound offers excellent opportunities for structure-activity relationship (SAR) studies, particularly when investigating the effects of bromine substitution on biological activity. This addresses the persistent research question of "how halogen atoms influence drug potency" in medicinal chemistry.
In conclusion, 6-Bromobenzodthiazole-2-carbonitrile (CAS 741253-03-2) represents a versatile and valuable intermediate with broad applications across multiple scientific disciplines. Its unique structural features and synthetic flexibility continue to make it a compound of significant interest in both academic and industrial research settings.
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